1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is a fluorescently labeled phospholipid derivative. This compound is commonly used in biochemical and biophysical research due to its ability to integrate into lipid bilayers and its fluorescent properties, which allow for the visualization and study of membrane dynamics and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled typically involves the esterification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine with 7-nitrobenzofurazan. The reaction is carried out under controlled conditions to ensure the selective labeling of the phosphoethanolamine moiety .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled can undergo various chemical reactions, including:
Oxidation: The nitrobenzofurazan moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzofurazan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrobenzofurazan moiety can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled has a wide range of applications in scientific research:
Chemistry: Used as a probe to study lipid interactions and membrane dynamics.
Biology: Facilitates the visualization of cellular membranes and the study of membrane-associated processes.
Medicine: Employed in drug delivery research to track the distribution and interaction of lipid-based drug carriers.
Industry: Utilized in the development of biosensors and diagnostic tools due to its fluorescent properties.
Mechanism of Action
The compound exerts its effects primarily through its integration into lipid bilayers. The 7-nitrobenzofurazan moiety provides fluorescence, allowing researchers to track the compound within biological membranes. The phosphoethanolamine headgroup interacts with other membrane components, influencing membrane structure and dynamics .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Another phospholipid used in membrane studies but lacks the fluorescent labeling.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE): Similar structure but without the 7-nitrobenzofurazan label.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Contains longer fatty acid chains and is used in similar applications
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is unique due to its fluorescent properties, which make it particularly valuable for visualizing and studying membrane dynamics. This sets it apart from other similar phospholipids that do not possess fluorescent labels .
Properties
Molecular Formula |
C39H67N4O11P |
---|---|
Molecular Weight |
798.9 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C39H67N4O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-36(44)50-31-33(53-37(45)26-24-22-20-18-16-14-12-10-8-6-4-2)32-52-55(48,49)51-30-29-40-34-27-28-35(43(46)47)39-38(34)41-54-42-39/h27-28,33,40H,3-26,29-32H2,1-2H3,(H,48,49)/t33-/m1/s1 |
InChI Key |
DDUUUCKXVHPVOB-MGBGTMOVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.